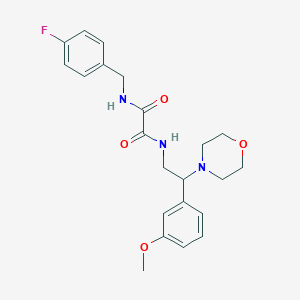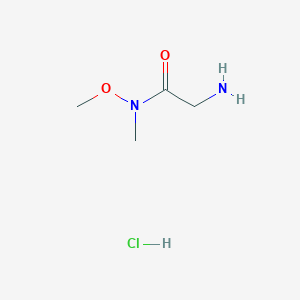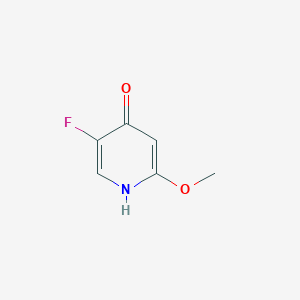
(2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that includes several functional groups and structural features common in pharmaceuticals and other biologically active compounds . It includes a fluorophenyl group, a thiophene ring, and a piperazine ring, all of which are common in various drugs and have known biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include aromatic rings (from the fluorophenyl and thiophene groups), a piperazine ring (a six-membered ring with two nitrogen atoms), and various other functional groups. The presence of these groups could influence the compound’s reactivity, polarity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and thiophene groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Analytical Method Development
El-Sherbiny et al. (2005) developed a micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) method for the analysis of flunarizine hydrochloride and its degradation products, showcasing the application of analytical methods in quality control of pharmaceuticals containing similar complex structures El-Sherbiny et al., 2005.
Metabolism and Pharmacokinetics
Lavrijsen et al. (1992) explored the metabolism of flunarizine in rats, dogs, and humans, contributing to understanding the metabolic pathways of similar structured compounds in various species, which is crucial for drug development Lavrijsen et al., 1992.
Synthesis and Radiopharmaceutical Applications
Haka et al. (1989) and (1990) reported on the synthesis and improvement of radiotracers for the dopamine uptake system, providing insights into the development of diagnostic tools in neuroscience and highlighting the importance of structural modifications to enhance radiochemical yield and purity Haka et al., 1989; Haka et al., 1990.
Material Science and Biological Activity
Nagaraju et al. (2018) focused on the synthesis and crystal structure of substituted thiophenes, demonstrating the compound's potential in material science and pharmaceuticals due to its diverse biological activities, which could include compounds with similar structural features Nagaraju et al., 2018.
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus and a thiophene ring , both of which are found in many bioactive compounds. These structures can bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents.
Mode of Action
Similarly, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad range of activities associated with indole and thiophene derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The solubility and stability of the compound could be influenced by the presence of the indole and thiophene moieties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of indole and thiophene derivatives, the effects could range from inhibition of viral replication to reduction of inflammation or oxidative stress .
Safety and Hazards
Direcciones Futuras
Given the structural features of this compound and the known biological activities of similar molecules, it could be of interest for further study in medicinal chemistry. Future research could explore its synthesis, its interactions with biological targets, and its potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S.ClH/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;/h1-6,11,15,21H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMDHSCJRBMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)









